

# 2-(1-Bromoethyl)pyridine CAS number lookup

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## Compound of Interest

Compound Name: **2-(1-Bromoethyl)pyridine**

Cat. No.: **B1611390**

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An In-Depth Technical Guide to **2-(1-Bromoethyl)pyridine**: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2-(1-Bromoethyl)pyridine**, a versatile heterocyclic building block in organic synthesis. The document details its physicochemical properties, provides an in-depth, field-proven protocol for its synthesis via radical bromination, and elucidates the underlying reaction mechanism. Furthermore, it explores the compound's key applications, particularly in the synthesis of fused heterocyclic systems such as imidazo[1,2-a]pyridines. Safety protocols for handling, storage, and disposal are also rigorously outlined. This guide is intended to serve as a practical and authoritative resource for chemists engaged in pharmaceutical research, agrochemical development, and materials science.

## Introduction and Core Properties

**2-(1-Bromoethyl)pyridine** is a halogenated pyridine derivative recognized for its utility as a reactive intermediate in synthetic chemistry. The presence of a bromine atom at the benzylic-like position of the ethyl group renders it susceptible to nucleophilic substitution, making it an excellent precursor for introducing the 2-picolylo moiety into more complex molecular architectures. Its strategic importance lies in its ability to bridge the gap between simple pyridine starting materials and functionalized, high-value heterocyclic compounds.<sup>[1]</sup>

The Chemical Abstracts Service (CAS) number for **2-(1-Bromoethyl)pyridine** is 75504-01-7.

[2]

## Physicochemical and Structural Data

The fundamental properties of **2-(1-Bromoethyl)pyridine** are summarized in the table below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

Property	Value	Source
CAS Number	75504-01-7	[2]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BrN	[2]
Molecular Weight	186.05 g/mol	[2]
IUPAC Name	2-(1-bromoethyl)pyridine	[2]
SMILES	CC(Br)c1ccccc1	[2]
InChIKey	NXZNOPMZKPTBHC- UHFFFAOYSA-N	[2]

## Synthesis Methodology: Selective Benzylic Bromination

The most reliable and selective method for preparing **2-(1-Bromoethyl)pyridine** is the free-radical bromination of 2-ethylpyridine at the benzylic position.

## Rationale for Reagent Selection (E-E-A-T)

- Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice over molecular bromine (Br<sub>2</sub>).[3] Direct use of Br<sub>2</sub> can lead to competing electrophilic addition reactions if any unsaturation is present and is generally less selective.[3] Critically, NBS provides a constant, low concentration of Br<sub>2</sub> throughout the reaction, which is the key to favoring the desired radical substitution pathway over other possibilities.[3]

- Radical Initiator: The reaction requires an initiator to generate the initial bromine radical. This can be achieved through photochemical means (UV light) or, more commonly in a laboratory setting, with a chemical initiator like benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN) upon heating.<sup>[4]</sup> These initiators readily undergo homolytic cleavage to produce radicals that start the chain reaction.
- Solvent: An inert solvent that is resistant to radical attack is essential. Carbon tetrachloride ( $CCl_4$ ) has been historically used, but due to its toxicity and environmental impact, safer alternatives like cyclohexane or acetonitrile are now preferred.

## Detailed Experimental Protocol

This protocol is adapted from established procedures for benzylic bromination and is designed for self-validation through careful monitoring and characterization.<sup>[4]</sup>

### Materials:

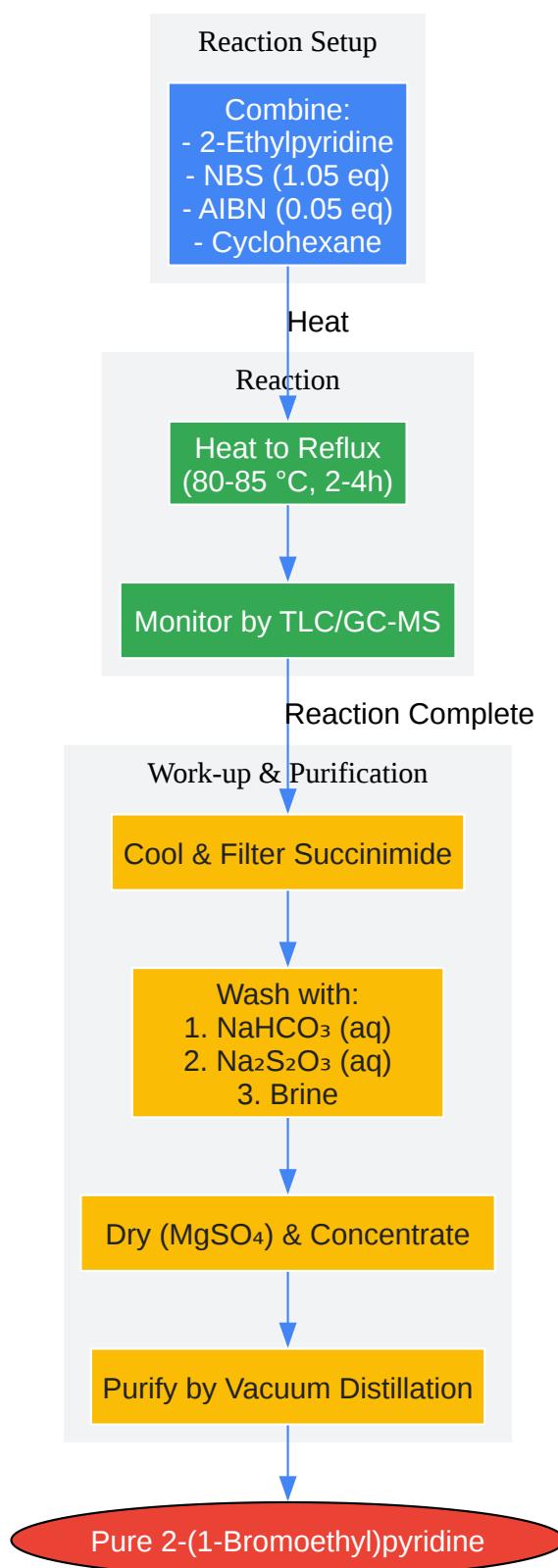
- 2-Ethylpyridine (1.0 eq.)
- N-Bromosuccinimide (NBS) (1.05 eq., recrystallized)
- 2,2'-Azobisisobutyronitrile (AIBN) (0.05 eq.)
- Cyclohexane (solvent)
- Saturated aqueous sodium bicarbonate ( $NaHCO_3$ ) solution
- Saturated aqueous sodium thiosulfate ( $Na_2S_2O_3$ ) solution
- Brine (saturated aqueous  $NaCl$  solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )

### Procedure:

- Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethylpyridine (1.0 eq.) and cyclohexane.

- Reagent Addition: Add N-bromosuccinimide (1.05 eq.) and AIBN (0.05 eq.) to the flask.
- Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) under vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. The disappearance of the 2-ethylpyridine spot indicates completion (typically 2-4 hours). During the reaction, the denser succinimide byproduct will precipitate out of the cyclohexane.
- Work-up (Quenching & Extraction):
  - Cool the reaction mixture to room temperature.
  - Filter the mixture to remove the precipitated succinimide.
  - Transfer the filtrate to a separatory funnel and wash sequentially with saturated  $\text{NaHCO}_3$  solution (to neutralize any HBr), saturated  $\text{Na}_2\text{S}_2\text{O}_3$  solution (to quench any remaining bromine), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product is typically an oil. It can be purified by vacuum distillation to yield **2-(1-bromoethyl)pyridine** as a clear liquid.

## Synthesis Workflow Diagram

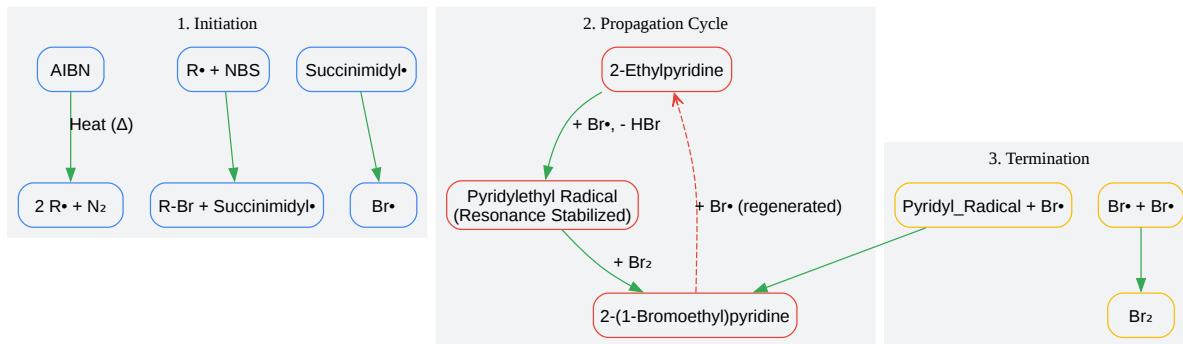
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Caption: Experimental workflow for the synthesis of **2-(1-Bromoethyl)pyridine**.

## Reaction Mechanism: Free-Radical Chain Process

The bromination of 2-ethylpyridine with NBS proceeds via a classic free-radical chain mechanism, which is divided into three stages: initiation, propagation, and termination.[\[5\]](#)

- **Initiation:** The reaction begins with the homolytic cleavage of the weak N-Br bond in NBS (or the initiator AIBN) by heat or light to generate a bromine radical. This bromine radical is the key chain-carrying species.
- **Propagation:** This is a two-step cycle.
  - The highly reactive bromine radical abstracts a hydrogen atom from the benzylic position of 2-ethylpyridine. This step is highly selective for the benzylic position because the resulting 2-pyridylethyl radical is stabilized by resonance with the pyridine ring.
  - The 2-pyridylethyl radical then reacts with a molecule of  $\text{Br}_2$  (which is generated *in situ* from the reaction of HBr with NBS) to form the product, **2-(1-bromoethyl)pyridine**, and a new bromine radical, which continues the chain.
- **Termination:** The reaction concludes when two radicals combine to form a stable, non-radical species. This can happen in several ways, such as two bromine radicals combining or a bromine radical combining with a 2-pyridylethyl radical.



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Caption: Free-radical chain mechanism for the bromination of 2-ethylpyridine.

## Characterization and Spectroscopic Data

Proper characterization is critical to confirm the identity and purity of the synthesized product. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

## Representative Spectroscopic Data

While a published, high-resolution spectrum is not readily available, the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts can be reliably predicted based on data from analogous structures.[6][7][8]

<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	Expected δ (ppm)	Multiplicity	Integration	Assignment
Pyridine H-6	~8.60	d	1H	Proton ortho to N
Pyridine H-4	~7.70	td	1H	Proton para to N
Pyridine H-3	~7.50	d	1H	Proton meta to N
Pyridine H-5	~7.20	ddd	1H	Proton meta to N
Methine CH	~5.20	q	1H	-CH(Br)-
Methyl CH <sub>3</sub>	~2.00	d	3H	-CH <sub>3</sub>

<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	Expected δ (ppm)	Assignment
Pyridine C-2	~160	Carbon attached to ethyl
Pyridine C-6	~149	Carbon ortho to N
Pyridine C-4	~136	Carbon para to N
Pyridine C-3	~124	Carbon meta to N
Pyridine C-5	~122	Carbon meta to N
Methine CH	~45	-CH(Br)-
Methyl CH <sub>3</sub>	~25	-CH <sub>3</sub>

## Chemical Reactivity and Synthetic Applications

The synthetic utility of **2-(1-bromoethyl)pyridine** stems from the reactivity of the C-Br bond. It serves as a potent electrophile in reactions with a wide range of nucleophiles.

### Nucleophilic Substitution

The bromide is an excellent leaving group, readily displaced by nucleophiles such as amines, alkoxides, and thiolates. This allows for the straightforward introduction of the 2-pyridylethyl scaffold into various molecules.[\[9\]](#)[\[10\]](#)

## Key Application: Synthesis of Imidazo[1,2-a]pyridines

A prominent application is the synthesis of the imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry found in drugs like Zolpidem.[11] The synthesis is typically a one-pot reaction where **2-(1-bromoethyl)pyridine** (or an in-situ generated  $\alpha$ -bromo ketone) reacts with a 2-aminopyridine derivative.[12]

Reaction Scheme: **2-(1-Bromoethyl)pyridine** reacts with a 2-aminopyridine. The amino group of the aminopyridine first displaces the bromide in an  $S_N2$  reaction. The resulting intermediate then undergoes an intramolecular cyclization and subsequent aromatization (often via oxidation or tautomerization) to yield the final fused heterocyclic product.[13][14]

## Safety, Handling, and Disposal

Working with **2-(1-bromoethyl)pyridine** and its precursors requires adherence to strict safety protocols.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[15][16]
- Handling: This compound is a suspected skin and eye irritant.[1] Avoid all personal contact. Use spark-proof tools and work away from sources of ignition.[17]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and strong acids. [16]
- Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container, and treat as hazardous waste. Ensure the area is well-ventilated.[16]
- Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national hazardous waste regulations. Never pour down the drain.[16]

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